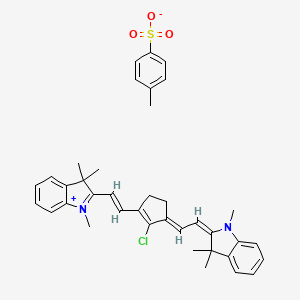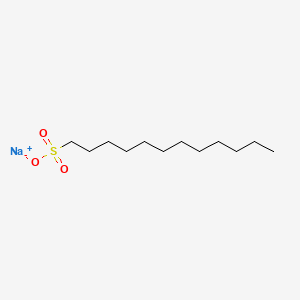
2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazolium core substituted with methoxyphenyl and cyanophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride typically involves the reaction of appropriate phenyl derivatives with tetrazole precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the formation of the tetrazolium ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced tetrazolium species.
Substitution: The methoxy and cyanophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazolium derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for synthesizing other complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its unique structure allows it to interact with enzymes and other biomolecules, modulating their activities and functions.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(4-methoxyphenyl)-5-phenyl-2H-tetrazolium Chloride
- 2,3-Bis(4-methoxyphenyl)-5-(4-nitrophenyl)tetrazolium Chloride
- 2,3-Bis(4-methoxyphenyl)-5-(4-aminophenyl)tetrazolium Chloride
Uniqueness
Compared to similar compounds, 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other tetrazolium compounds may not be as effective.
Properties
IUPAC Name |
4-[2,3-bis(4-methoxyphenyl)tetrazol-2-ium-5-yl]benzonitrile;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N5O2.ClH/c1-28-20-11-7-18(8-12-20)26-24-22(17-5-3-16(15-23)4-6-17)25-27(26)19-9-13-21(29-2)14-10-19;/h3-14H,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMGZHHFVGWWGM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C#N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151390-91-9 |
Source


|
| Record name | 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)




![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B1371531.png)





